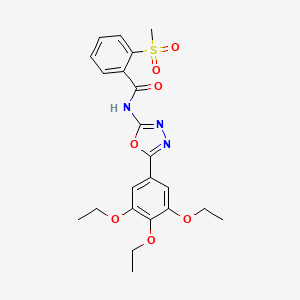

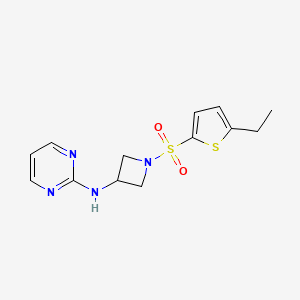

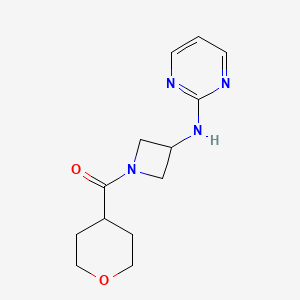

![molecular formula C19H18FN3O2 B2393190 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034421-28-6](/img/structure/B2393190.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in the literature . For example, Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated its anticancer activity against different cell lines .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be confirmed by IR, 1H, and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can be analyzed using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

- Low Cost Emitters with Large Stokes' Shift: A study by Volpi et al. (2017) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which show absorption and fluorescence spectra with a significant Stokes' shift range. These compounds, including derivatives similar to (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, can be used to create luminescent materials when dispersed in transparent thermosetting polyurethane resin (Volpi et al., 2017).

Antimicrobial and Antimycobacterial Evaluation

- Antimicrobial and Antimycobacterial Activities: Research by Narasimhan et al. (2011) involved the synthesis of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones and their evaluation for antimicrobial and antimycobacterial activities. Some compounds in this category have shown effectiveness comparable to standard drugs like ciprofloxacin and ethambutol (Narasimhan et al., 2011).

Tubulin Polymerization Inhibitors in Cancer Therapy

- Antiproliferative Activity on Cancer Cell Lines: A study by Mullagiri et al. (2018) synthesized new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates and evaluated their antiproliferative activity on various human cancer cell lines. Some compounds demonstrated significant cytotoxicity and were found to inhibit microtubule assembly formation in cancer cells, indicating potential use in cancer therapy (Mullagiri et al., 2018).

Crystal Structure and Conformational Analysis

- Crystallographic and Conformational Analyses: Huang et al. (2021) conducted a study on similar compounds, focusing on their crystal structure and conformational analysis using density functional theory (DFT). These analyses are crucial for understanding the physicochemical properties and potential applications of such compounds (Huang et al., 2021).

Synthesis and Evaluation of Novel Heterocycles

- Synthesis of Novel Heterocycles for Antimicrobial and Anticancer Activity: Fahim et al. (2021) synthesized and evaluated various heterocyclic compounds, including those related to this compound, for antimicrobial and anticancer activities. These compounds were also subjected to molecular docking studies to investigate their activity (Fahim et al., 2021).

Synthesis of Oligobenzimidazoles

- Electrochemical, Electrical, Optical, Thermal, and Rectification Properties: Anand and Muthusamy (2018) explored the synthesis of benzimidazole derivatives, focusing on their electrochemical, electrical, optical, thermal, and rectification properties. Such studies are essential for developing new materials with specific electronic and optical characteristics (Anand & Muthusamy, 2018).

Wirkmechanismus

Zukünftige Richtungen

The discovery of novel 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine Syk inhibitors led to the identification of a highly potent Syk inhibitor that exhibited excellent inhibitory activity on Syk enzyme and showed potency against several other kinases . These findings suggest that these compounds are promising new Syk inhibitors for treating blood cancers .

Eigenschaften

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-25-18-7-6-13(10-15(18)20)19(24)22-9-8-14(11-22)23-12-21-16-4-2-3-5-17(16)23/h2-7,10,12,14H,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHFLJZKBDJYPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

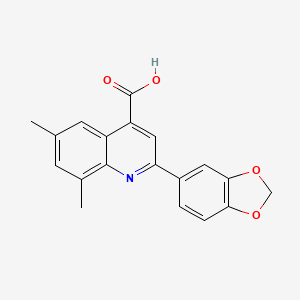

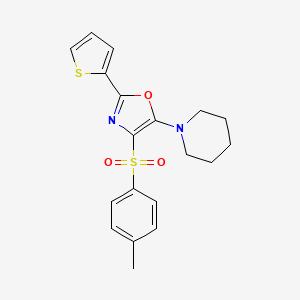

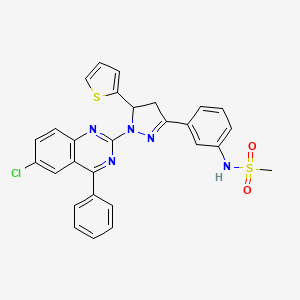

![2-[[4-Ethyl-5-[[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2393113.png)

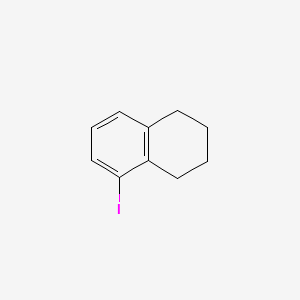

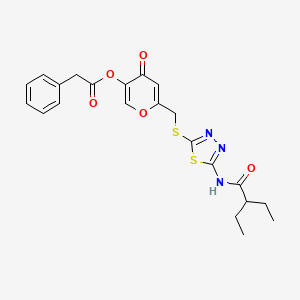

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2393119.png)

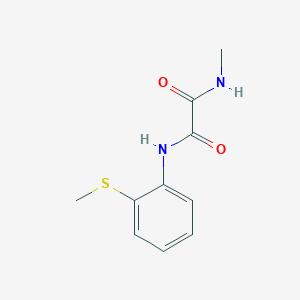

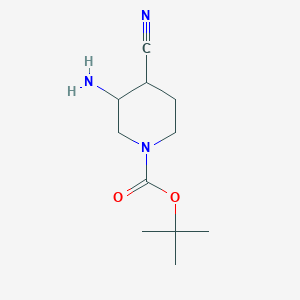

![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)